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molecular formula C2H3F3O B1586222 2,2,2-Trifluoroethanol-d3 CAS No. 77253-67-9

2,2,2-Trifluoroethanol-d3

Cat. No. B1586222
M. Wt: 103.06 g/mol
InChI Key: RHQDFWAXVIIEBN-IDPMSXFZSA-N
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Patent
US08163793B2

Procedure details

In analogy to the procedure described in example 392, (2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-phenethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide (example 484c) was reacted with 2,2,2,-trifluoroethanol (CAS Reg. No. 75-89-8 99) to give the title compound as colorless oil. MS (ESI): m/z=636.2 [M+H]+.
Name
(2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-phenethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](F)[CH:5]=[CH:4][C:3]=1[S:9]([C@H:12]1[CH2:16][N:15]([C:17]2[N:21]([CH2:22][CH2:23][C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[N:20]=[C:19]([CH3:30])[CH:18]=2)[C@H:14]([C:31]([NH:33][C:34]2([C:37]#[N:38])[CH2:36][CH2:35]2)=[O:32])[CH2:13]1)(=[O:11])=[O:10].[F:39][C:40]([F:44])([F:43])[CH2:41][OH:42]>>[CH2:41]([OH:42])[C:40]([F:44])([F:43])[F:39].[C:37]([C:34]1([NH:33][C:31]([C@@H:14]2[CH2:13][C@@H:12]([S:9]([C:3]3[CH:4]=[CH:5][C:6]([O:42][CH2:41][C:40]([F:44])([F:43])[F:39])=[CH:7][C:2]=3[Cl:1])(=[O:11])=[O:10])[CH2:16][N:15]2[C:17]2[N:21]([CH2:22][CH2:23][C:24]3[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=3)[N:20]=[C:19]([CH3:30])[CH:18]=2)=[O:32])[CH2:35][CH2:36]1)#[N:38]

Inputs

Step One
Name
(2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-phenethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)S(=O)(=O)[C@@H]1C[C@H](N(C1)C1=CC(=NN1CCC1=CC=CC=C1)C)C(=O)NC1(CC1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(F)(F)F)O
Name
Type
product
Smiles
C(#N)C1(CC1)NC(=O)[C@H]1N(C[C@@H](C1)S(=O)(=O)C1=C(C=C(C=C1)OCC(F)(F)F)Cl)C=1N(N=C(C1)C)CCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08163793B2

Procedure details

In analogy to the procedure described in example 392, (2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-phenethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide (example 484c) was reacted with 2,2,2,-trifluoroethanol (CAS Reg. No. 75-89-8 99) to give the title compound as colorless oil. MS (ESI): m/z=636.2 [M+H]+.
Name
(2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-phenethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](F)[CH:5]=[CH:4][C:3]=1[S:9]([C@H:12]1[CH2:16][N:15]([C:17]2[N:21]([CH2:22][CH2:23][C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[N:20]=[C:19]([CH3:30])[CH:18]=2)[C@H:14]([C:31]([NH:33][C:34]2([C:37]#[N:38])[CH2:36][CH2:35]2)=[O:32])[CH2:13]1)(=[O:11])=[O:10].[F:39][C:40]([F:44])([F:43])[CH2:41][OH:42]>>[CH2:41]([OH:42])[C:40]([F:44])([F:43])[F:39].[C:37]([C:34]1([NH:33][C:31]([C@@H:14]2[CH2:13][C@@H:12]([S:9]([C:3]3[CH:4]=[CH:5][C:6]([O:42][CH2:41][C:40]([F:44])([F:43])[F:39])=[CH:7][C:2]=3[Cl:1])(=[O:11])=[O:10])[CH2:16][N:15]2[C:17]2[N:21]([CH2:22][CH2:23][C:24]3[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=3)[N:20]=[C:19]([CH3:30])[CH:18]=2)=[O:32])[CH2:35][CH2:36]1)#[N:38]

Inputs

Step One
Name
(2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-phenethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)S(=O)(=O)[C@@H]1C[C@H](N(C1)C1=CC(=NN1CCC1=CC=CC=C1)C)C(=O)NC1(CC1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(F)(F)F)O
Name
Type
product
Smiles
C(#N)C1(CC1)NC(=O)[C@H]1N(C[C@@H](C1)S(=O)(=O)C1=C(C=C(C=C1)OCC(F)(F)F)Cl)C=1N(N=C(C1)C)CCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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